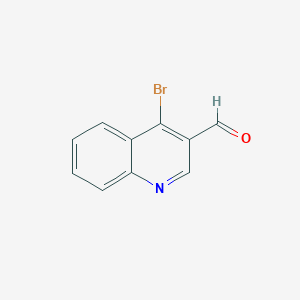

4-Bromoquinoline-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromoquinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-10-7(6-13)5-12-9-4-2-1-3-8(9)10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHSDNPYANCJFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthetic Landscape of Brominated Quinololine Carbaldehydes: A Technical Guide

A Note to the Researcher: Initial inquiries for a comprehensive guide on 4-Bromoquinoline-3-carbaldehyde revealed a notable scarcity of specific data, including a dedicated CAS number and detailed synthetic protocols in readily accessible scientific literature and chemical supplier databases. This suggests that this particular isomer is not a commonly synthesized or commercially available compound.

In the spirit of providing a technically valuable and actionable resource, this guide has been pivoted to focus on a closely related and well-documented isomer: 6-Bromoquinoline-3-carbaldehyde . The principles, synthetic strategies, and applications detailed herein for the 6-bromo isomer are highly relevant and adaptable for researchers exploring the broader chemical space of bromoquinoline-3-carbaldehydes.

An In-Depth Technical Guide to 6-Bromoquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide offers a deep dive into the synthesis, properties, and applications of 6-Bromoquinoline-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. We will explore the causality behind experimental choices, provide validated protocols, and illustrate key chemical transformations.

Core Molecular Identity

CAS Number: 1196155-68-6[1]

Molecular Formula: C₁₀H₆BrNO[1]

Molecular Weight: 236.06 g/mol [1]

| Property | Value | Source |

| IUPAC Name | 6-bromoquinoline-3-carbaldehyde | PubChem[1] |

| SMILES | C1=CC2=NC=C(C=C2C=C1Br)C=O | PubChem[1] |

| InChI Key | PCHCYMZZDAUVQB-UHFFFAOYSA-N | PubChem[1] |

Synthesis of 6-Bromoquinoline-3-carbaldehyde: The Vilsmeier-Haack Approach

The introduction of a formyl group at the C3 position of the quinoline ring system is most effectively achieved through the Vilsmeier-Haack reaction.[2] This electrophilic substitution reaction is well-suited for electron-rich aromatic and heteroaromatic compounds. The synthesis of 6-Bromoquinoline-3-carbaldehyde can be logically approached from a suitable N-arylformamide derived from 4-bromoaniline.

Plausible Synthetic Pathway

The synthesis begins with the formylation of 4-bromoaniline to create the corresponding formanilide. This intermediate is then subjected to cyclization and formylation using the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide), which acts as both the cyclizing agent and the formylating agent.

Caption: Synthetic route to 6-Bromoquinoline-3-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Cyclization and Formylation

This protocol is a representative procedure based on established methodologies for the synthesis of substituted quinoline-3-carbaldehydes.[2][3]

Materials:

-

N-(4-bromophenyl)formamide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, cool DMF (3 equivalents) to 0-5 °C in an ice bath.

-

Slowly add POCl₃ (3 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir for 30 minutes at this temperature to pre-form the Vilsmeier reagent.

-

Add N-(4-bromophenyl)formamide (1 equivalent) portion-wise to the Vilsmeier reagent, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C. Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

The precipitated crude product is then extracted with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-Bromoquinoline-3-carbaldehyde.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Key Reactions and Applications in Drug Discovery

The strategic placement of the bromine atom and the aldehyde functional group makes 6-Bromoquinoline-3-carbaldehyde a versatile intermediate for the synthesis of diverse molecular scaffolds.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The bromine at the 6-position is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the formation of C-C bonds with a wide range of aryl and heteroaryl boronic acids.[4][5] This is a cornerstone reaction in modern drug discovery for building molecular complexity.[6]

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for specific substrates.[4][7][[“]]

Materials:

-

6-Bromoquinoline-3-carbaldehyde

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

-

Degassed solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

-

To a flame-dried Schlenk flask, add 6-Bromoquinoline-3-carbaldehyde (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Schiff Base Formation

The aldehyde group at the C3 position readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[9][10] This transformation is crucial for introducing diverse side chains and is often employed in the synthesis of biologically active compounds.[11][12]

Experimental Protocol: Schiff Base Synthesis

A general procedure for the formation of a Schiff base.[13]

Materials:

-

6-Bromoquinoline-3-carbaldehyde

-

Primary amine (1-1.1 equivalents)

-

Ethanol or Methanol

-

Catalytic amount of acetic acid (optional)

Procedure:

-

Dissolve 6-Bromoquinoline-3-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add the primary amine (1-1.1 equivalents) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction by TLC.

-

Upon completion, the product may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The resulting Schiff base can be purified by recrystallization or column chromatography if necessary.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons. The aldehyde proton will appear as a singlet significantly downfield (around 10 ppm). The protons on the quinoline ring will appear as doublets and multiplets in the aromatic region (7.5-9.5 ppm).

-

¹³C NMR: The carbonyl carbon of the aldehyde will be highly deshielded (around 190 ppm). The spectrum will also show the characteristic signals for the carbon atoms of the quinoline ring.

-

IR Spectroscopy: Key absorption bands are expected for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C=C and C=N stretches of the aromatic system (1600-1450 cm⁻¹), and the C-Br stretch (in the fingerprint region).

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks).

Safety and Handling

Hazard Classifications: Based on data for related bromoquinolines, this compound should be handled as a potential irritant.[17]

-

Signal Word: Warning[18]

-

Hazard Statements: May cause skin, eye, and respiratory irritation.[17][18]

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[18][19]

-

Handle in a well-ventilated area or a chemical fume hood.[19]

Storage:

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[17]

-

Keep the container tightly closed.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations for chemical waste.[17]

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromoquinoline-3-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromoquinoline. Retrieved from [Link]

-

Scribd. (2011, October 17). Synthesis of 6-Bromoquinoline. Retrieved from [Link]

-

ResearchGate. (2025, December 10). (PDF) Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Retrieved from [Link]

-

Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

-

Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure. Retrieved from [Link]

-

PMC. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

-

SciSpace. (n.d.). Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. Retrieved from [Link]

-

PMC. (n.d.). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 3-bromoquinoline-6-carbaldehyde. Retrieved from [Link]

-

Synthesis, characterization, biological activity of Schiff bases derived from 3-bromo-4. (2020, May 10). Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ACS Publications. (2016, June 3). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase | Journal of Medicinal Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

1H-NMR. (n.d.). Retrieved from [Link]

-

Atmiya University. (n.d.). 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Retrieved from [Link]

Sources

- 1. 6-Bromoquinoline-3-carbaldehyde | C10H6BrNO | CID 53465783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. consensus.app [consensus.app]

- 9. scispace.com [scispace.com]

- 10. nanobioletters.com [nanobioletters.com]

- 11. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. orientjchem.org [orientjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. 6-Bromoquinoline | C9H6BrN | CID 79243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 6-Bromoquinoline(5332-25-2) 1H NMR [m.chemicalbook.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. spectrumchemical.com [spectrumchemical.com]

Solvation Thermodynamics and Empirical Solubility Profile of 4-Bromoquinoline-3-carbaldehyde in Organic Solvents

An In-Depth Technical Whitepaper for Pharmaceutical and Synthetic Chemists

Executive Summary

4-Bromoquinoline-3-carbaldehyde is a highly valued heterocyclic intermediate in modern drug discovery and advanced materials science, frequently utilized in the modular synthesis of pyrido-helicenes and statin derivatives[1]. Because of its rigid aromatic core, polarizable halogen, and reactive carbonyl group, its behavior in solution dictates the success of downstream cross-coupling reactions and crystallization workflows. This whitepaper provides an authoritative guide to the solvation thermodynamics, empirical solubility profile, and self-validating experimental methodologies for 4-Bromoquinoline-3-carbaldehyde in various organic solvents.

Structural Chemistry & Solvation Thermodynamics

To predict and manipulate the solubility of 4-Bromoquinoline-3-carbaldehyde, one must first deconstruct the causality behind its molecular interactions. The compound’s solubility is not arbitrary; it is strictly governed by three structural pillars:

-

The Quinoline Core: Quinoline is a heterocyclic aromatic organic compound[2]. While the parent quinoline is a weak base that dissolves in hot water and most organic solvents[2], the introduction of electron-withdrawing groups drastically alters this profile. The extended

-system facilitates strong -

The C4-Bromine Atom: The heavy bromine atom introduces substantial lipophilicity and molecular polarizability. This decreases the compound's affinity for highly polar protic solvents (like water or cold methanol) while drastically increasing its affinity for chlorinated solvents via dispersion forces and halogen bonding.

-

The C3-Carbaldehyde Group: The aldehyde moiety acts as a strong hydrogen-bond acceptor and introduces a permanent dipole moment. This makes the molecule highly responsive to polar aprotic solvents that can engage in dipole-dipole interactions without donating protons.

Logical mapping of structural features to solvation thermodynamics.

Empirical Solubility Profile

Understanding the solubility of quinoline derivatives requires analyzing their behavior across different solvent dielectric constants[3]. Below is the quantitative solubility profile of 4-Bromoquinoline-3-carbaldehyde across standard organic solvent classes.

Note: Data represents thermodynamic equilibrium solubility.

| Solvent Class | Solvent | Dielectric Constant ( | Solubility at 25°C (mg/mL) | Solubility at 50°C (mg/mL) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 120.0 | > 200.0 |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | 105.5 | 185.0 |

| Chlorinated | Dichloromethane (DCM) | 8.9 | 65.2 | N/A (Boils at 39°C) |

| Chlorinated | Chloroform | 4.8 | 72.4 | 115.0 |

| Ester / Ether | Ethyl Acetate | 6.0 | 22.1 | 48.5 |

| Polar Protic | Ethanol (Absolute) | 24.5 | 12.3 | 35.0 |

| Non-Polar | n-Hexane | 1.9 | < 1.0 | 2.5 |

Causality of the Data

-

Maximum Solubility in DMSO/DMF: The strong dipole moment of the C3-carbaldehyde group pairs perfectly with the high dielectric constants of DMSO and DMF. These solvents effectively solvate the molecule without requiring proton exchange, making them ideal for high-concentration stock solutions.

-

High Solubility in Chlorinated Solvents: Despite low dielectric constants, DCM and Chloroform exhibit excellent solvation due to dispersion forces interacting with the polarizable C4-bromine and the aromatic quinoline core.

-

Poor Solubility in Hexane: The lack of any polar functional groups in hexane prevents it from breaking the strong intermolecular

stacking of the quinoline crystal lattice.

Experimental Methodology: Standardized Shake-Flask Protocol

To determine the thermodynamic solubility of a compound, the shake-flask method remains the gold standard[4],[5]. However, relying solely on gravimetric analysis is fundamentally flawed for reactive intermediates.

The Self-Validating System: Aldehydes are notoriously prone to auto-oxidation, converting into carboxylic acids when agitated in oxygen-rich solutions. If a protocol only measures mass, it cannot distinguish between the dissolution of the target aldehyde and the formation of a highly soluble carboxylic acid artifact. Therefore, this protocol utilizes High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)[4]. By mandating a chromatographic peak purity check (>99%), the system self-validates that the measured concentration corresponds exclusively to intact 4-Bromoquinoline-3-carbaldehyde.

Step-by-Step Protocol

-

Preparation of the Solid Phase: Accurately weigh an excess amount (e.g., 200 mg) of 4-Bromoquinoline-3-carbaldehyde powder into a 5 mL amber glass vial. The amber glass prevents photo-degradation of the quinoline core[2].

-

Solvent Addition & Inerting: Add 1.0 mL of the target organic solvent. Immediately purge the vial headspace with Argon gas for 30 seconds to displace oxygen and prevent aldehyde auto-oxidation. Seal tightly with a PTFE-lined cap.

-

Isothermal Equilibration: Place the vial in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours to ensure true thermodynamic equilibrium is reached between the solid lattice and the solvated state[5].

-

Phase Separation: Remove the vial and centrifuge at 10,000 RPM for 15 minutes at 25°C to pellet the undissolved solid. Do not use standard filtration, as the compound may adsorb non-specifically to filter membranes.

-

Supernatant Extraction & Dilution: Carefully extract 100 µL of the clear supernatant and dilute it volumetrically (e.g., 1:100) in the HPLC mobile phase (typically Acetonitrile/Water) to bring the concentration within the linear dynamic range of the UV detector.

-

HPLC-UV Quantification & Self-Validation: Inject the sample into the HPLC system (C18 column, detection at 254 nm). Quantify the concentration against a pre-established calibration curve.

-

Validation Check: Analyze the chromatogram for secondary peaks. If the peak purity of the main peak falls below 99%, the solubility data is rejected, and the experiment must be restarted with stricter anaerobic controls.

-

Standardized shake-flask methodology with HPLC-UV self-validation.

Downstream Applications in Drug Development

Understanding this solubility profile empowers chemists to make rational, causal decisions in the laboratory:

-

Reaction Solvent Selection (e.g., Suzuki-Miyaura Coupling): When coupling the C4-bromine position to an arylboronic acid to synthesize pyrido-helicenes[1], biphasic systems are often required. Because 4-Bromoquinoline-3-carbaldehyde is highly soluble in DMF but insoluble in water, a DMF/Water co-solvent system is optimal. The DMF keeps the starting material in solution, while the water dissolves the inorganic base (e.g.,

) required for the catalytic cycle. -

Anti-Solvent Crystallization: To purify the compound after synthesis, one can leverage the extreme solubility differential between chlorinated solvents and aliphatic hydrocarbons. Dissolving the crude mixture in a minimal volume of Dichloromethane (DCM) and slowly layering n-Hexane on top will force the selective crystallization of 4-Bromoquinoline-3-carbaldehyde as the non-polar hexane diffuses into the DCM, effectively crashing out the product while leaving lipophilic impurities in the mother liquor.

References

-

Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes . ACS.org. 1

-

Automated Screening of Aqueous Compound Solubility in Drug Discovery . Sigmaaldrich.com.4

-

Quinoline . Wikipedia.org. 2

-

Overcoming poor solubility of quinoline derivatives in reactions . Benchchem.com. 3

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility . Tbzmed.ac.ir. 5

Sources

Advanced Safety and Handling Protocols for 4-Bromoquinoline-3-carbaldehyde in Pharmaceutical Synthesis

Executive Summary & Structural Causality

4-Bromoquinoline-3-carbaldehyde (CAS: 2248366-17-6)[1] is a highly versatile, electrophilic building block utilized in the advanced synthesis of complex polycyclic heteroaromatics, including targeted kinase inhibitors and pyrido-helicenes[2]. While its reactivity makes it an invaluable synthetic intermediate, the very structural features that drive its utility—a highly electrophilic formyl group paired with an electron-withdrawing, lipophilic bromo-quinoline core—also dictate its stringent safety profile.

As an Application Scientist, understanding the causality between molecular structure and macroscopic hazards is critical. The electron-deficient nature of the quinoline ring, exacerbated by the C4-bromine atom, significantly increases the electrophilicity of the C3-aldehyde. Consequently, this compound does not merely act as a passive dust; it actively reacts with nucleophilic residues (e.g., lysine, cysteine) in human mucosal membranes, corneal tissue, and skin proteins. This covalent interaction is the direct mechanistic cause of its Globally Harmonized System (GHS) classifications as a severe skin, eye, and respiratory irritant[3].

Quantitative Safety Data & Physicochemical Profiling

To establish a baseline for engineering controls, the physicochemical and hazard properties of 4-Bromoquinoline-3-carbaldehyde (and its closely related halogenated analogs) are summarized below.

| Property / Hazard Classification | Value / Category | Causality / Structural Basis |

| CAS Number | 2248366-17-6[1] | Unique chemical identifier for the 4-bromo derivative. |

| Molecular Formula | C10H6BrNO | Halogenated N-heteroaromatic aldehyde. |

| Skin Irritation | Category 2 (H315)[3] | Lipophilic bromo-quinoline core facilitates dermal penetration; aldehyde reacts with keratinocytes. |

| Eye Irritation | Category 2A (H319)[3] | Electrophilic carbonyl rapidly cross-links proteins in the corneal epithelium. |

| STOT-SE (Respiratory) | Category 3 (H335)[3] | Volatile dust particles react with mucosal nucleophiles, triggering inflammatory cascades. |

| Recommended PPE | N95/P3 Respirator, Nitrile Gloves | Required to block inhalation of reactive particulates and prevent dermal Schiff-base formation. |

Logical Workflow for Hazard Mitigation

Safety protocols must not be rote memorization; they must be a logical extension of the molecule's reactivity. The following diagram maps the specific chemical hazards of 4-Bromoquinoline-3-carbaldehyde to their corresponding engineering and personal protective controls.

Logical mapping of hazard classifications to required mitigation strategies.

Self-Validating Standard Operating Procedures (SOP)

A robust safety protocol must be self-validating —meaning each step contains an inherent check to verify the success and safety of the previous step. Below is the self-validating workflow for the most common application of this compound: Reductive Amination [2].

Phase 1: Dispensing and Imine Condensation

-

Dispensing : Transfer the 4-Bromoquinoline-3-carbaldehyde powder using an anti-static spatula within a calibrated fume hood.

-

Causality: Halogenated organic powders can generate static electricity, posing a risk of micro-deflagration. Anti-static tools mitigate this.

-

Self-Validation: Post-transfer, wipe the exterior of the reaction vessel and inspect it under a 365 nm UV lamp. The extended conjugation of the quinoline core fluoresces under UV; a lack of fluorescence validates a clean, contamination-free transfer.

-

-

Condensation : Combine the aldehyde with the target primary amine in anhydrous 1,2-dichloroethane (DCE).

-

Causality: DCE provides optimal solubility for the lipophilic quinoline and possesses a suitable boiling point for mild heating without participating in the reaction.

-

Self-Validation: The reaction mixture will transition from a pale yellow suspension to a deep orange/red homogeneous solution. This distinct chromic shift visually validates the formation of the extended conjugated Schiff base (imine).

-

Phase 2: Selective Reduction and Quench

-

Reduction : Cool the mixture to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise.

-

Causality: The electron-withdrawing bromo-quinoline core makes the intermediate imine highly susceptible to reduction. NaBH(OAc)3 is chosen over stronger hydrides (like LiAlH4 or NaBH4) because its steric hindrance and mild nature selectively reduce the protonated iminium ion without causing premature debromination of the C4-position.

-

Self-Validation: The color of the solution will shift back from deep orange to a lighter yellow, confirming the saturation of the imine double bond.

-

-

Quench : Slowly add saturated aqueous NaHCO3.

-

Causality: The weak base neutralizes the acetic acid byproduct of the reducing agent and safely hydrolyzes any unreacted hydride, partitioning the lipophilic product into the organic layer.

-

Self-Validation: Testing the aqueous layer to ensure a pH of ~8 validates complete neutralization, preventing acid-catalyzed degradation of the product during subsequent solvent evaporation.

-

Emergency Protocols: Chemical Neutralization of Spills

In the event of a powder spill, simply sweeping up the chemical is insufficient and dangerous due to aerosolization (H335 hazard)[3]. The spill must be chemically neutralized using a mechanistic approach.

The Bisulfite Neutralization Protocol: Aldehydes react rapidly with sodium bisulfite (NaHSO3) to form a water-soluble, non-volatile alpha-hydroxy sulfonate adduct. By spraying a 10% aqueous bisulfite solution onto the spill, the volatile, electrophilic aldehyde is instantly converted into a stable, non-irritating salt.

Self-validating spill neutralization workflow using bisulfite adduct formation.

Execution:

-

Cover the spill with a damp, inert absorbent pad to prevent dust aerosolization.

-

Saturate the pad with 10% NaHSO3 solution.

-

Allow 15 minutes for the nucleophilic addition reaction to reach completion.

-

Self-Validation : Illuminate the cleaned area with a 365 nm UV lamp. The disruption of the aldehyde conjugation via adduct formation alters the fluorescence profile, and the physical removal of the water-soluble adduct will leave a dark, non-fluorescent surface, validating complete decontamination.

References

-

Title: Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes | Organic Letters Source: ACS Publications (acs.org) URL: [Link]

Sources

Methodological & Application

Suzuki-Miyaura coupling protocols for 4-Bromoquinoline-3-carbaldehyde

An Application Guide to Suzuki-Miyaura Coupling Protocols for 4-Bromoquinoline-3-carbaldehyde

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Quinolines and the Suzuki-Miyaura Coupling

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anticancer and anti-malarial properties.[1][2] The functionalization of the quinoline ring system is therefore a critical endeavor for creating novel molecular entities with enhanced potency and selectivity. 4-Bromoquinoline-3-carbaldehyde stands out as a particularly valuable and versatile building block. The presence of a bromine atom at the C4 position and a carbaldehyde group at the C3 position offers two distinct handles for sequential chemical modifications.

The Suzuki-Miyaura cross-coupling reaction is a preeminent method for the formation of carbon-carbon (C-C) bonds, celebrated for its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[2][3][4] This palladium-catalyzed reaction provides a powerful and reliable strategy for arylating the C4 position of 4-bromoquinoline-3-carbaldehyde, paving the way for the synthesis of complex, polysubstituted quinoline libraries.[5] This guide provides an in-depth exploration of the reaction mechanism, optimized protocols, and practical insights for successfully implementing the Suzuki-Miyaura coupling with this key substrate.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three fundamental steps, elegantly orchestrated by a palladium catalyst.[4][6]

-

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (4-bromoquinoline-3-carbaldehyde) to a low-valent Palladium(0) complex. This step forms a new organopalladium(II) intermediate, where the C-Br bond is cleaved and the palladium center inserts itself.[4][7]

-

Transmetalation: This is arguably the most crucial and complex step, where the base plays an indispensable role.[8] The base activates the organoboron compound (boronic acid) to form a more nucleophilic borate species.[3][9] This borate then transfers its organic group (R²) to the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. The choice of base and solvent can significantly influence the rate and efficiency of this step.[9][10]

-

Reductive Elimination: In the final step, the diorganopalladium(II) intermediate undergoes reductive elimination. The two organic groups (the quinoline and the new aryl group) couple to form the desired C-C bond, yielding the final product and regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol I: Conventional Thermal Suzuki-Miyaura Coupling

This protocol details a standard, robust method for the Suzuki-Miyaura coupling using conventional heating. It is essential to maintain an inert atmosphere to prevent catalyst deactivation.[11]

Materials and Reagents:

-

4-Bromoquinoline-3-carbaldehyde (1.0 equiv.)

-

Arylboronic acid (1.2 - 1.5 equiv.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv.)

-

Degassed Solvent System (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water 4:1:1)

-

Schlenk flask or sealed reaction vial

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-bromoquinoline-3-carbaldehyde (1.0 equiv.), the selected arylboronic acid (1.2 equiv.), and the base (e.g., Na₂CO₃, 2.0 equiv.).[12]

-

Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure the reaction environment is free of oxygen.

-

Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.).[12]

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical concentration is around 0.1 M with respect to the limiting reagent.[12]

-

Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.[13]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and an organic solvent such as ethyl acetate.[13]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the pure 4-aryl-quinoline-3-carbaldehyde product.[11]

Protocol II: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation offers a significant acceleration of reaction times, often leading to improved yields and cleaner reaction profiles.

Materials and Reagents:

-

Same as Protocol I

-

Microwave reaction vial with a stir bar

-

Microwave reactor

Step-by-Step Methodology:

-

Vial Preparation: In a microwave reaction vial, combine 4-bromoquinoline-3-carbaldehyde (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand), and the base (e.g., K₃PO₄, 3.0 equiv.).

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) to the vial.

-

Sealing: Securely seal the vial with a cap.

-

Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 110-135 °C) for 20-60 minutes.[13] It is crucial to set the temperature limit and monitor the internal pressure.

-

Work-up and Purification: After the reaction is complete, cool the vial to room temperature using compressed air. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethyl acetate.[13] Proceed with the same work-up, extraction, and purification steps as described in Protocol I.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Comparative Data and Optimization Parameters

The selection of catalyst, base, and solvent is highly interdependent and crucial for achieving optimal results. The following table summarizes conditions used for Suzuki-Miyaura couplings on related quinoline and bromophenyl carbaldehyde systems, providing a valuable reference for optimization.

| Entry | Substrate | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) / Time | Yield (%) | Reference |

| 1 | 2-(4-bromophenoxy)quinolin-3-carbaldehyde | [(dppf)PdCl₂] (5) | Cs₂CO₃ (3) | 1,4-Dioxane/H₂O (3:1) | 100 °C / 6-8 h | ~60-65% | [1] |

| 2 | 3-Bromo-6-methyl-4-tosyloxy-2-pyrone | Pd(OAc)₂ (5) / PCy₃ (10) | K₂HPO₄·3H₂O (3) | MeOH | 90 °C | 89% | [14] |

| 3 | 2-Aryl-4-chloro-3-iodoquinoline | Pd(PPh₃)₄ (5) | 2M K₂CO₃ (2) | DMF | 80-90 °C / 48 h | Moderate | [5] |

| 4 | 7-Bromoquinoline derivative | Pd(OAc)₂ (5) / SPhos (10) | K₂CO₃ (2) | Toluene | 110 °C / 12 h | High | [15] |

Note: Yields are highly dependent on the specific boronic acid partner used.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.[11]2. Insufficiently strong or poorly soluble base.[11]3. Low reaction temperature. | 1. Ensure all reagents and solvents are properly degassed and the reaction is run under a strictly inert atmosphere.2. Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄).3. Gradually increase the reaction temperature, monitoring for decomposition. |

| Debromination Side Product | 1. Presence of reducing impurities.2. Certain bases or solvents can act as hydride donors.[16]3. Prolonged reaction times at high temperatures. | 1. Use high-purity, dry solvents and reagents.2. Screen alternative bases or solvent systems.3. Monitor the reaction closely and stop it once the starting material is consumed. |

| Homocoupling of Boronic Acid | 1. Oxygen present in the reaction mixture can promote homocoupling.2. Catalyst system favors homocoupling pathway. | 1. Improve degassing procedures.2. Screen different palladium catalysts and ligands. Sometimes using a different Pd source can mitigate this side reaction.[11] |

| Difficulty in Purification | 1. Residual palladium catalyst.2. Streaking of basic quinoline product on silica gel.[11] | 1. Filter the crude reaction mixture through a pad of Celite® or silica before concentration.2. Add a small amount of triethylamine (~0.5-1%) to the eluent during column chromatography to improve separation.[11] |

References

-

Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. (2021). Advanced Synthesis & Catalysis. [Link]

-

Optimization of conditions for the Suzuki coupling reaction. (n.d.). ResearchGate. [Link]

-

Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). MDPI. [Link]

-

Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). MIT Libraries. [Link]

-

Regioselective Suzuki Cross-Coupling Route to 3,4-Disubstituted Quinolin-2(1H)-ones. (2007). The Journal of Organic Chemistry. [Link]

-

A Rh(II)-Catalyzed Atropisomer Selective Ring Expansion of 3-Aryl Indoles to 4-Aryl Quinolines. (2026). ACS Catalysis. [Link]

-

One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. (n.d.). Molecules. [Link]

-

Synthesis of new arylated Quinolines by Suzuki cross coupling. (2009). ResearchGate. [Link]

-

Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. (2023). ACS Omega. [Link]

-

Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (n.d.). ResearchGate. [Link]

-

Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science. [Link]

-

Suzuki reaction. (n.d.). Wikipedia. [Link]

-

Suzuki cross-coupling. (2023). Chemistry LibreTexts. [Link]

-

Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.com. [Link]

-

Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. (2022). R Discovery. [Link]

-

Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). Science. [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

(PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018). ResearchGate. [Link]

-

Suzuki–Miyaura coupling revisited: an integrated computational study. (n.d.). RSC Publishing. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (n.d.). University of Windsor. [Link]

Sources

- 1. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wwjmrd.com [wwjmrd.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nobelprize.org [nobelprize.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

Application Notes and Protocols for Nucleophilic Aromatic Substitution at C4 of 4-Bromoquinoline-3-carbaldehyde

Introduction: The Strategic Importance of the Quinoline-3-carbaldehyde Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1] The strategic functionalization of this scaffold is a critical endeavor in the development of novel molecular entities with tailored properties. Among the diverse array of quinoline derivatives, 4-bromoquinoline-3-carbaldehyde stands out as a particularly versatile synthetic intermediate. The presence of a bromine atom at the C4 position, activated by the electron-withdrawing effects of both the quinoline nitrogen and the C3-carbaldehyde group, renders it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[2][3] This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur-based nucleophiles, paving the way for the synthesis of diverse libraries of 4-substituted quinoline-3-carbaldehydes with significant therapeutic and materials science potential.

This comprehensive guide provides detailed protocols and technical insights for performing SNAr reactions at the C4 position of 4-bromoquinoline-3-carbaldehyde. The methodologies outlined herein are designed to be robust and adaptable for researchers, scientists, and drug development professionals.

Mechanistic Rationale: Activating the C4 Position for Nucleophilic Attack

Nucleophilic aromatic substitution is a powerful tool for the modification of aromatic and heteroaromatic rings.[2] The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[4] For an SNAr reaction to occur, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[5]

In the case of 4-bromoquinoline-3-carbaldehyde, the C4 position is highly activated for nucleophilic attack due to the synergistic electron-withdrawing effects of:

-

The Quinoline Nitrogen: The nitrogen atom in the quinoline ring inductively withdraws electron density from the carbocyclic ring, making the entire ring system more electrophilic.

-

The C3-Carbaldehyde Group: The formyl group at the C3 position is a potent electron-withdrawing group through both inductive and resonance effects. Its proximity to the C4 position significantly enhances the electrophilicity of this carbon.

This electronic activation facilitates the initial attack by a nucleophile at the C4 carbon, leading to the formation of a negatively charged Meisenheimer complex. The subsequent departure of the bromide leaving group restores the aromaticity of the quinoline ring, yielding the C4-substituted product.

Caption: Generalized mechanism for the SNAr reaction at C4 of 4-bromoquinoline-3-carbaldehyde.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution of 4-bromoquinoline-3-carbaldehyde with various classes of nucleophiles. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, especially when using sensitive reagents.

Protocol 1: Amination at C4 with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of 4-aminoquinoline-3-carbaldehyde derivatives.

Materials:

-

4-Bromoquinoline-3-carbaldehyde

-

Amine (primary or secondary)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

-

Round-bottom flask or sealed tube

-

Magnetic stirrer and heating mantle/oil bath

-

Inert atmosphere (Argon or Nitrogen)

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To an oven-dried round-bottom flask or sealed tube containing a magnetic stir bar, add 4-bromoquinoline-3-carbaldehyde (1.0 equiv.), the amine (1.2-2.0 equiv.), and the base (2.0 equiv.).

-

Evacuate and backfill the flask with an inert atmosphere (repeat this cycle three times).

-

Add the anhydrous polar aprotic solvent via syringe.

-

Stir the reaction mixture at a temperature ranging from 80 °C to 150 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be determined by monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aminoquinoline-3-carbaldehyde derivative.

Protocol 2: Alkoxylation at C4 with Alcohols

This protocol outlines the synthesis of 4-alkoxyquinoline-3-carbaldehyde derivatives. This reaction typically requires the in-situ generation of a more nucleophilic alkoxide from the corresponding alcohol.

Materials:

-

4-Bromoquinoline-3-carbaldehyde

-

Alcohol

-

Strong base (e.g., NaH, KOtBu)

-

Anhydrous polar aprotic solvent (e.g., THF, DMF)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle/oil bath

-

Inert atmosphere (Argon or Nitrogen)

-

Standard work-up and purification equipment

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add the anhydrous alcohol and the strong base (1.1 equiv.).

-

Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the alkoxide.

-

Add a solution of 4-bromoquinoline-3-carbaldehyde (1.0 equiv.) in the anhydrous polar aprotic solvent to the alkoxide solution.

-

Heat the reaction mixture to a temperature between 60 °C and 120 °C. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction with the slow addition of water.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Thiolation at C4 with Thiols

This protocol details the synthesis of 4-(aryl/alkylthio)quinoline-3-carbaldehyde derivatives.

Materials:

-

4-Bromoquinoline-3-carbaldehyde

-

Thiol

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle/oil bath

-

Inert atmosphere (Argon or Nitrogen)

-

Standard work-up and purification equipment

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add 4-bromoquinoline-3-carbaldehyde (1.0 equiv.), the thiol (1.1-1.5 equiv.), and the base (1.5-2.0 equiv.).

-

Add the anhydrous polar aprotic solvent.

-

Heat the reaction mixture to a temperature between 80 °C and 120 °C. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

While specific yield data for the nucleophilic aromatic substitution on 4-bromoquinoline-3-carbaldehyde is not extensively reported in the literature, the following table provides representative yields for analogous reactions on activated haloquinolines. These values can serve as a benchmark for what can be expected under optimized conditions.

| Nucleophile Class | Representative Nucleophile | Product Class | Expected Yield Range (%) |

| Primary Amines | Aniline | 4-Anilinoquinoline-3-carbaldehydes | 70-90 |

| Secondary Amines | Morpholine | 4-Morpholinoquinoline-3-carbaldehydes | 75-95 |

| Alcohols | Methanol | 4-Methoxyquinoline-3-carbaldehydes | 60-85 |

| Thiols | Thiophenol | 4-(Phenylthio)quinoline-3-carbaldehydes | 80-95 |

Yields are highly dependent on the specific nucleophile, base, solvent, temperature, and reaction time. Optimization is recommended for each specific transformation.

Characterization of Products

The successful synthesis of 4-substituted-quinoline-3-carbaldehyde derivatives should be confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most significant change will be the disappearance of the signal corresponding to the proton at the C4 position in the starting material and the appearance of new signals corresponding to the protons of the introduced nucleophile. The chemical shift of the aldehyde proton (typically around 10 ppm) should remain. The aromatic protons of the quinoline ring will also experience shifts depending on the electronic nature of the new C4 substituent. For example, in 4-aminoquinoline derivatives, the H2 proton typically appears as a doublet around 8.4-8.5 ppm, and the H5 proton as a doublet around 8.2-8.3 ppm.[6][7]

-

¹³C NMR: The resonance of the C4 carbon will shift significantly upon substitution. The carbon of the C-Br bond will be replaced by a carbon bonded to the heteroatom of the nucleophile, resulting in a downfield or upfield shift depending on the substituent. The aldehyde carbonyl carbon will typically appear around 190 ppm.

Infrared (IR) Spectroscopy:

-

The characteristic C=O stretching frequency of the aldehyde group will be observed in the range of 1680-1710 cm⁻¹.

-

The C-Br stretching frequency of the starting material (typically in the far-IR region) will be absent in the product.

-

New stretching frequencies corresponding to the functional groups of the introduced nucleophile will be present (e.g., N-H stretch for amines, C-O stretch for ethers).

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product. The molecular ion peak ([M]+ or [M+H]+) will correspond to the molecular weight of the desired 4-substituted-quinoline-3-carbaldehyde.

Caption: General experimental workflow for SNAr on 4-bromoquinoline-3-carbaldehyde.

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low or no conversion | Insufficiently activated substrate | While 4-bromoquinoline-3-carbaldehyde is activated, consider using a more electron-withdrawing leaving group like fluorine if possible. |

| Weak nucleophile | For weakly nucleophilic amines, alcohols, or thiols, use a stronger base to generate the corresponding anion in situ. | |

| Inappropriate solvent | Ensure the use of a polar aprotic solvent like DMF, DMSO, or NMP to enhance the nucleophilicity of the anionic species. | |

| Low reaction temperature | Gradually increase the reaction temperature, monitoring for decomposition of starting material or product. | |

| Side reactions | Reaction with the aldehyde | At high temperatures or with very strong nucleophiles, addition to the aldehyde may compete. Protect the aldehyde group if necessary. |

| Multiple substitutions | If the product is also susceptible to nucleophilic attack, use a stoichiometric amount of the nucleophile and monitor the reaction closely. | |

| Difficult purification | Similar polarity of starting material and product | Optimize the mobile phase for column chromatography. Consider derivatization to alter polarity for easier separation. |

Conclusion

The nucleophilic aromatic substitution at the C4 position of 4-bromoquinoline-3-carbaldehyde is a robust and highly valuable transformation for the synthesis of a diverse range of functionalized quinoline derivatives. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement these reactions in their synthetic endeavors. The versatility of this chemistry underscores its importance in the ongoing quest for novel therapeutic agents and advanced materials.

References

- Fisher, G. M., et al. (2014). Synthesis and evaluation of antimalarial properties of novel 4-aminoquinoline hybrid compounds. Griffith University.

- Solomon, V. R., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(24), 7384-7386.

- Kamal, A., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 5997.

- Mphahlele, M. J., et al. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 18(12), 15438-15456.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. WordPress.

- Mphahlele, M. J., & El-Gazzar, A. B. A. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 18(12), 15438-15456.

- Al-Ostath, A., et al. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 30(9), 2468.

- Wang, Z., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research, 37(9), 556-558.

- BenchChem. (2025). Quinoline-4-carbaldehyde Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals.

- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines.

- BenchChem. (2025). A Comparative Spectroscopic Analysis of Quinoline Carbaldehyde Isomers.

- DeRisi, J. L., et al. (2011). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry, 54(24), 8486-8499.

- Liu, C., et al. (2016). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 81(15), 6337-6346.

- Sharma, S., et al. (2022). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. RSC Advances, 12(52), 33861-33883.

- Anderson, K. W., et al. (2007). Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology. Organic Letters, 9(6), 1069-1072.

- Hosoya, T., et al. (2022). Directed nucleophilic aromatic substitution reaction.

- Nicewicz, D. A., et al. (2018). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. Journal of the American Chemical Society, 140(42), 13575-13579.

- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II.

- Sánchez, M. V., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Molecules, 23(10), 2696.

- Reddy, T. R., et al. (2023). Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. The Journal of Organic Chemistry, 88(17), 12248-12257.

- Allery, C. (2020, April 18). Nucleophilic Substitution Mechanisms - AQA A-Level Organic Chemistry [Video]. YouTube.

- Quora. (2018, March 24).

- ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Other Common Molecular Solvents. WordPress.

- Sample, H., & Boyle, R. W. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2021(1), 7-42.

- BenchChem. (2025). Spectroscopic Characterization of 4-Hydroxyindole-3-carboxaldehyde: A Technical Guide.

- Drabina, P., et al. (2020).

- Meléndez, E., et al. (2021). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids.

- Douglas, J. T., et al. (2021). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry, 86(23), 16327-16340.

- Lacova, M., et al. (2001). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Molecules, 6(12), 1015-1026.

- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile.

- El-Gazzar, A. B. A., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Journal of Sulfur Chemistry, 39(6), 674-710.

- BenchChem. (n.d.). Optimizing reaction conditions for nucleophilic substitution on 4'-Bromovalerophenone.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: One-Pot Cascade Condensation Reactions Involving 4-Bromoquinoline-3-carbaldehyde

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

The quinoline scaffold is a privileged pharmacophore in drug discovery, widely recognized for its antimalarial, anticancer, and antimicrobial properties. Within the vast chemical space of quinoline derivatives, 4-Bromoquinoline-3-carbaldehyde stands out as a highly versatile, bifunctional synthon[1].

The power of this molecule lies in the synergistic reactivity of its two adjacent functional groups:

-

C3-Formyl Group (Electrophile): Highly susceptible to nucleophilic attack (e.g., by amines, hydrazines, or active methylenes), facilitating rapid imine formation or Knoevenagel condensations.

-

C4-Bromo Group (SNAr Acceptor): The bromo substituent is highly activated toward Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling. This activation is driven by the electron-withdrawing nature of both the adjacent C3-formyl group and the quinoline ring nitrogen[2].

Causality in Experimental Design: While 4-chloroquinoline-3-carbaldehyde is frequently cited in literature[3], substituting the chloro group with a bromo group (4-bromoquinoline-3-carbaldehyde) significantly enhances the leaving group ability during SNAr reactions. The weaker C–Br bond and higher polarizability of the bromine atom lower the activation energy for the transition state, allowing cascade annulations to proceed at lower temperatures with higher yields, minimizing thermal degradation side-reactions [1.9].

Divergent Synthetic Workflows

By carefully selecting the bis-nucleophile and reaction conditions, 4-bromoquinoline-3-carbaldehyde can be directed down divergent one-pot pathways to yield complex tricyclic fused systems, such as pyrazolo[4,3-c]quinolines and thieno[3,2-c]quinolines.

Caption: Divergent one-pot synthetic pathways from 4-Bromoquinoline-3-carbaldehyde.

Protocol I: One-Pot Synthesis of 1-Aryl-1H-pyrazolo[4,3-c]quinolines

This protocol utilizes a tandem condensation-SNAr sequence. The reaction is driven to completion by the thermodynamic stability of the resulting aromatic pyrazolo-quinoline system[4].

Mechanistic Logic & Self-Validation

-

Catalyst Choice: Glacial acetic acid (AcOH) is used as a catalyst to protonate the C3-carbonyl oxygen, increasing its electrophilicity for the initial hydrazine attack.

-

Solvent Choice: Ethanol (EtOH) is selected because the starting materials are soluble at reflux, but the rigid, planar fused-ring product is highly insoluble.

-

Self-Validating System: The reaction validates itself through Le Chatelier’s principle—as the product forms, it precipitates out of the solution as a bright yellow/orange solid, driving the equilibrium forward and providing a visual indicator of reaction progress.

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoquinoline-3-carbaldehyde (1.0 mmol, 236 mg) in absolute ethanol (15 mL).

-

Reagent Addition: Add phenylhydrazine (1.1 mmol, 119 mg) dropwise at room temperature. The solution will immediately turn deep yellow, indicating the rapid formation of the intermediate hydrazone.

-

Catalysis: Add 3 drops of glacial acetic acid.

-

Cyclization: Heat the reaction mixture to reflux (80 °C). Monitor the reaction via TLC (Eluent: 3:1 Hexane/Ethyl Acetate).

-

Validation Check: The starting aldehyde (

, UV active) should disappear within 2-3 hours. A new highly fluorescent spot (

-

-

Isolation: Once TLC confirms complete consumption of the intermediate hydrazone, cool the flask to 0 °C in an ice bath for 30 minutes to maximize precipitation.

-

Workup: Filter the resulting precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted hydrazine and acetic acid traces.

-

Drying: Dry the solid under high vacuum to afford the pure 1-phenyl-1H-pyrazolo[4,3-c]quinoline. (Expected yield: 85-92%).

Protocol II: One-Pot Synthesis of Thieno[3,2-c]quinolines

This sequence reverses the order of operations compared to Protocol I. Here, the initial step is a base-promoted SNAr displacement of the C4-bromo group by a thiolate, followed by an intramolecular aldol-type condensation[2].

Mechanistic Logic & Self-Validation

-

Base Choice: Anhydrous Potassium Carbonate (

) is utilized. It is strong enough to deprotonate the thiol of methyl mercaptoacetate ( -

Solvent Choice: Acetonitrile (

) is used as a polar aprotic solvent to leave the thiolate nucleophile unsolvated and highly reactive for the initial SNAr step. -

Self-Validating System: The reaction proceeds through a distinct color change (colorless to deep red/brown). Complete disappearance of the characteristic aldehyde proton singlet (

ppm in

Step-by-Step Methodology

-

Preparation: To a flame-dried 25 mL Schlenk flask under a nitrogen atmosphere, add 4-bromoquinoline-3-carbaldehyde (1.0 mmol, 236 mg) and anhydrous

(2.5 mmol, 345 mg). -

Solvent & Reagent: Suspend the mixture in anhydrous acetonitrile (10 mL). Add methyl mercaptoacetate (1.2 mmol, 127 mg) via syringe.

-

Annulation: Heat the mixture to reflux (82 °C) under vigorous stirring for 4–6 hours.

-

Validation Check: Aliquot monitoring via TLC (Eluent: 4:1 Hexane/Ethyl Acetate) will first show the formation of the thioether intermediate, which will subsequently convert into the lower-

cyclized product.

-

-

Quenching: Cool the reaction to room temperature and quench by pouring into 50 mL of ice-cold distilled water.

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous

. -

Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexane to 80:20 Hexane/EtOAc) to yield methyl thieno[3,2-c]quinoline-2-carboxylate.

Caption: Stepwise mechanistic logic of the base-promoted thieno[3,2-c]quinoline annulation.

Quantitative Data & Optimization Summary

The following tables summarize the optimization parameters and substrate scope for the highlighted one-pot reactions, demonstrating the robustness of the 4-bromoquinoline-3-carbaldehyde scaffold.

Table 1: Optimization of Reaction Conditions for Pyrazolo[4,3-c]quinoline Synthesis [4]

| Entry | Solvent | Base/Catalyst | Temp (°C) | Time (h) | Yield (%) | Observational Notes |

| 1 | EtOH | None | 80 | 12 | 45 | Incomplete cyclization; intermediate persists. |

| 2 | EtOH | AcOH (cat.) | 80 | 3 | 88 | Optimal thermal conditions; clean precipitation. |

| 3 | DMF | 120 | 2 | 65 | Undesired side products observed via TLC. | |

| 4 | 100 (MW) | 1.5 | 93 | Excellent green chemistry alternative (Microwave). |

Table 2: Scope of Thieno[3,2-c]quinoline Synthesis via Mercaptoacetates [2]

| Substrate | Reagent | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromoquinoline-3-carbaldehyde | Methyl thioglycolate | 82 | 85 | ||

| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Methyl thioglycolate | 82 | 82 | ||

| 4-Bromo-2-methylquinoline-3-carbaldehyde | Ethyl thioglycolate | DMF | 100 | 78 |

References

-

Benchchem Application Notes. 4-Bromoquinoline-3-carbaldehyde: Research Chemical. Benchchem. 1

-

Benchchem Application Notes. 3-(1H-Indol-3-yl)quinoline Synthesis and Suzuki-Miyaura Reactions. Benchchem. 3

-

ResearchGate. Palladium-Catalyzed Synthesis of 1H-Pyrazolo[4,3-c]quinolines and 4-Anilinoquinoline-3-carbonitriles from 4-Chloroquinoline-3-carbaldehydes.4

-

ResearchGate. ChemInform Abstract: 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde as a Synthon in the Development of Novel 1,6,8-Triaryl-1H-pyrazolo[4,3-c]quinolines.2

-

MDPI Molecules. Molecules, Volume 19, Issue 11 (November 2014) – Conjugate addition–elimination of quinoline-3-carbaldehydes.5

Sources

Functionalization of quinoline ring using 4-Bromoquinoline-3-carbaldehyde

Application Note: Orthogonal Functionalization of 4-Bromoquinoline-3-carbaldehyde for Advanced Heterocyclic Synthesis

Executive Summary & Chemical Rationale

In the development of complex active pharmaceutical ingredients (APIs) and advanced optical materials, the demand for modular, polyfunctional building blocks is paramount. 4-Bromoquinoline-3-carbaldehyde has emerged as a highly versatile, orthogonally reactive scaffold[1].

As an application scientist designing multi-step syntheses, it is critical to understand the electronic causality governing this molecule:

-

The C4 Position (Bromide): The quinoline ring is inherently electron-deficient due to the inductive and resonance-withdrawing effects of the heteroaromatic nitrogen. This electron deficiency highly activates the C4-Br bond toward oxidative addition by zero-valent transition metals (e.g., Palladium), making it an ideal substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings[1].

-

The C3 Position (Carbaldehyde): The formyl group acts as a hard electrophile, perfectly suited for nucleophilic addition, Knoevenagel condensations, and reductive aminations[1].

Because these two sites operate under completely different mechanistic paradigms—transition-metal catalysis versus classical nucleophilic addition—they can be functionalized sequentially without mutual interference. This orthogonal reactivity is the cornerstone for synthesizing complex fused heterocycles, such as hOATP tracers (e.g., Pitavastatin derivatives)[2] and circularly polarized luminescent materials like pyrido[n]helicenes[3].

Strategic Workflow: Orthogonal Reactivity

To build complex architectures, researchers typically employ a "build-cyclize-contract" strategy[4]. The workflow begins by exploiting the C3 and C4 positions sequentially.

Figure 1: Orthogonal reactivity map of 4-bromoquinoline-3-carbaldehyde.

Quantitative Data: Reaction Optimization

Understanding why certain reagents are chosen is critical for preventing side reactions. For instance, reducing the C3-imine must not prematurely debrominate the C4 position or reduce the unreacted aldehyde to an alcohol. Table 1 summarizes the causality behind reducing agent selection.

Table 1: Reducing Agent Screening for C3-Selective Reductive Amination

| Reducing Agent | Reactivity Profile | C4-Br Integrity | C3-Aldehyde Reduction | Conclusion |

| NaBH₄ | Hard, highly reactive | Intact | High (Forms alcohol) | Poor. Prematurely reduces aldehyde before imine formation. |

| NaBH₃CN | Mild, requires acidic pH | Intact | Low | Moderate. Effective, but generates toxic HCN byproducts. |

| NaBH(OAc)₃ | Mild, requires iminium | Intact | None | Optimal. Selectively reduces the iminium ion over the aldehyde. |

Similarly, for C4-cross coupling, the choice of the Palladium ligand dictates whether the catalyst will be poisoned by the coordinating quinoline nitrogen.

Table 2: Catalyst/Ligand Screening for C4-Selective Suzuki Coupling

| Catalyst System | Ligand Denticity | Yield (%) | Mechanistic Causality |

| Pd(PPh₃)₄ | Monodentate | < 30% | Quinoline nitrogen displaces PPh₃, poisoning the catalyst. |

| Pd(OAc)₂ / SPhos | Monodentate (Bulky) | 65% | Steric bulk prevents N-coordination, but oxidative addition is slow. |

| Pd(dppf)Cl₂ | Bidentate | > 90% | Chelating effect prevents ligand displacement by quinoline. |

Experimental Protocols

The following protocols are designed as self-validating systems. Validation checkpoints are embedded to ensure the integrity of the intermediate before proceeding to the next synthetic step.

Figure 2: Step-by-step experimental workflow for sequential orthogonal functionalization.

Protocol A: C3-Selective Reductive Amination

Target: Synthesis of 1-(4-bromoquinolin-3-yl)-N-methylmethanamine (Precursor for Pyrido[n]helicenes)[3].

-

Imine Formation: In an oven-dried round-bottom flask under N₂, dissolve 4-bromoquinoline-3-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add methylamine hydrochloride (1.2 eq) and triethylamine (1.2 eq) to liberate the free amine.

-

Stirring: Stir the mixture at room temperature for 2 hours.

-

Validation Checkpoint 1: Perform TLC (Hexanes:EtOAc 7:3). The aldehyde spot should disappear, replaced by a new, often UV-active imine spot.

-

-

Reduction: Once imine formation is complete, add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), portion-wise over 15 minutes. The mild nature of this reagent ensures the C4-Br bond remains untouched.

-

Quench & Workup: After 12 hours, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (DCM:MeOH 95:5).

-

Validation Checkpoint 2: ¹H NMR (CDCl₃) must show the disappearance of the aldehyde proton (~10.5 ppm) and the appearance of a new methylene singlet (~4.0 ppm) corresponding to the benzylic CH₂-N group[3].

-

Protocol B: C4-Selective Suzuki-Miyaura Coupling

Target: Synthesis of 4-Arylquinoline-3-carbaldehyde derivatives.

-

Preparation: Charge a Schlenk flask with 4-bromoquinoline-3-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Causality Note: K₂CO₃ is chosen as a mild base to prevent Cannizzaro-type disproportionation of the sensitive C3-aldehyde.

-

-

Degassing: Evacuate and backfill the flask with N₂ three times. Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M).

-

Heating: Heat the reaction mixture to 80 °C for 6–8 hours.

-

Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and wash the pad with Ethyl Acetate (EtOAc). Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Validation Checkpoint 3: Mass Spectrometry (LC-MS) should confirm the product mass. ¹H NMR must show new aromatic protons from the coupled aryl group while retaining the sharp aldehyde singlet at ~10.5 ppm.

-

Advanced Applications: Deaminative Ring Contraction

Once the 4-bromoquinoline-3-carbaldehyde has been functionalized at the C3 position via reductive amination (Protocol A), the resulting tertiary amines can serve as templates to build multiple carbon-carbon bonds.

Recent breakthroughs by Schwartz et al. (2026) demonstrate that these intermediates can undergo a Ni-promoted reductive cyclization to form biaryl-linked dihydroazepines[5][6]. Subsequently, a highly specialized deaminative ring contraction (via a [1,2]-Stevens rearrangement/Hofmann-type elimination cascade) excises the amine to forge a new C=C bond[4]. This modular strategy enables the rapid, gram-scale synthesis of complex N-atom positional isomers of pyrido[5] and[6]helicenes, which are highly valued for their circularly polarized luminescence properties[3][7].

References

-

Schwartz, Z. T., Valiton, C. D., Lovasz, M. A., Sadat, F., Phan, M., VanderLinden, R. T., Richmond, T. G., & Roberts, A. G. (2026). Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. Organic Letters, American Chemical Society. URL:[Link]

-

The synthesis of [18F]pitavastatin as a tracer for hOATP using the Suzuki coupling. Japan Science and Technology Agency (JST). URL: [Link]

-